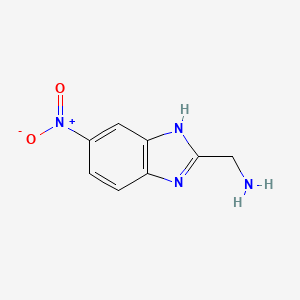
3-Bromo-1H-pirazol-5-amina
Descripción general
Descripción
3-Bromo-1H-pyrazol-5-amine is an important heterocyclic compound with the molecular formula C3H4BrN3 and a molecular weight of 161.99 g/mol . It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is notable for its presence in various bioactive molecules and its utility as a starting material for further functionalization .
Aplicaciones Científicas De Investigación
3-Bromo-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is involved in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, including potential drugs for cardiovascular diseases and other conditions.
Industry: It is a key intermediate in the production of insecticides and other agrochemicals.
Análisis Bioquímico
Biochemical Properties
3-Bromo-1H-pyrazol-5-amine plays a role in biochemical reactions, particularly in inhibiting adenosine triphosphate (ATP)-sensitive potassium channels in cardiac muscle . This property makes it useful in treating cardiovascular diseases, arrhythmias, or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy .
Cellular Effects
The cellular effects of 3-Bromo-1H-pyrazol-5-amine are primarily related to its influence on ATP-sensitive potassium channels in cardiac muscle . By inhibiting these channels, it can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Bromo-1H-pyrazol-5-amine involves its interaction with ATP-sensitive potassium channels in cardiac muscle . It inhibits these channels, leading to changes in cell signaling, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazol-5-amine typically involves the bromination of 1H-pyrazol-5-amine. One common method includes the reaction of 1H-pyrazol-5-amine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of 3-Bromo-1H-pyrazol-5-amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, solvent choice, and bromine concentration to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Coupling Reactions: Palladium or copper catalysts are often used in these reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds .
Mecanismo De Acción
The mechanism of action of 3-Bromo-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit adenosine triphosphate-sensitive potassium channels in cardiac muscle, which is relevant for treating cardiovascular diseases . The compound’s effects are mediated through its binding to these channels, altering their function and thereby modulating cellular activity.
Comparación Con Compuestos Similares
- 3-Amino-5-bromopyrazole
- 5-Bromo-1H-pyrazol-3-ylamine
- 3-Bromo-5-amine-1H-pyrazole
Comparison: 3-Bromo-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-bromo-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYIGUWAWHQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673028 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950739-21-6 | |
| Record name | 5-Bromo-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)







![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)





